molecular formula C17H21N8O4P B8763568 N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid CAS No. 113811-49-7

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid

Cat. No. B8763568
M. Wt: 432.4 g/mol
InChI Key: IGBHHGDWSNEKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452901B2

Procedure details

To a solution of crude (2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-ethyl)-phosphonic acid diethyl ester post silica column chromatography (61 mg, 125 μmol) in dry DMF (1.00 mL) was added TMSBr (129.0 μL, 999.2 μmol) at ambient temperature. The solution was then heated at 70° C. for 5.5 hours, when LCMS analysis demonstrated the reaction to be 90% complete. The reaction mixture was allowed to cool to room temperature and stirred for an additional 12 hours. The reaction was worked up by removal of the solvent in vacuo and dissolving the residue in DMF/H2O (800 μL, 1:1) and 1N aqueous NaOH (15 μL). The product was purified by RP HPLC on C18 column using H2O/acetonitrile (2-95%) to provide 29 mg (53%) of the desired compound as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 1.67-1.85 (m, 2H), 3.19 (s, 3H), 3.25-3.40 (m, 2H), 4.76 (s, 2H), 6.71 (br s, 2H), 5.80 (d, 2H, J=9 Hz), 7.64 (d, 2H, J=9 Hz), 7.73 (br s, 2H), 8.15 (br s, 1H), 8.56 (s, 1H). 31P (121.4 MHz, DMSO-d6) δ 23.0. MS (m/z) 431.3 [M−H]−.
Name
(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-ethyl)-phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
129 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:9][CH2:10][NH:11][C:12](=[O:34])[C:13]1[CH:18]=[CH:17][C:16]([N:19]([CH2:21][C:22]2[N:23]=[C:24]3[C:29](=[N:30][CH:31]=2)[N:28]=[C:27]([NH2:32])[N:26]=[C:25]3[NH2:33])[CH3:20])=[CH:15][CH:14]=1)(=[O:8])[O:5]CC)C.C[Si](Br)(C)C>CN(C=O)C>[NH2:32][C:27]1[N:26]=[C:25]([NH2:33])[C:24]2[C:29](=[N:30][CH:31]=[C:22]([CH2:21][N:19]([CH3:20])[C:16]3[CH:15]=[CH:14][C:13]([C:12]([NH:11][CH2:10][CH2:9][P:4](=[O:3])([OH:8])[OH:5])=[O:34])=[CH:18][CH:17]=3)[N:23]=2)[N:28]=1

Inputs

Step One
Name
(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-ethyl)-phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCNC(C1=CC=C(C=C1)N(C)CC=1N=C2C(=NC(=NC2=NC1)N)N)=O
Name
Quantity
129 μL
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was worked up by removal of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the residue in DMF/H2O (800 μL, 1:1)
CUSTOM
Type
CUSTOM
Details
The product was purified by RP HPLC on C18 column

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CN(C1=CC=C(C(=O)NCCP(O)(O)=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.